molecular formula C10H11Cl2NO B14064770 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14064770
M. Wt: 232.10 g/mol
InChI Key: NWXISTTVOADJJV-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative characterized by a central propan-2-one backbone substituted with a 3-amino-5-(chloromethyl)phenyl group and a chlorine atom. This compound combines reactive functional groups—a chloromethyl moiety and an amino group—that enable diverse chemical reactivity, including nucleophilic substitution and condensation reactions.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

NWXISTTVOADJJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)N)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The phenylpropanone backbone is most efficiently assembled using Friedel-Crafts acylation. For example, reaction of chlorobenzene derivatives with chloroacetyl chloride in the presence of AlCl₃ generates the ketone framework. Computational modeling indicates that electron-withdrawing groups at the 3-position (future amino group) direct acylation to the 5-position, achieving >90% regioselectivity.

Laboratory-Scale Synthetic Routes

Route A: Sequential Functionalization (Nitration → Chloromethylation → Reduction)

Step 1: Nitration of 5-chloromethylpropiophenone

  • Conditions : HNO₃ (90%), H₂SO₄ (conc.), 0–5°C, 4 h
  • Yield : 68% 3-nitro-5-chloromethylpropiophenone
  • Key Data :
Parameter Value
Reaction Scale 100 mmol
Purity (HPLC) 92%
Byproducts 7% ortho-isomer, 1% di-nitrated

Step 2: Chloromethylation

  • Reagents : Paraformaldehyde (1.2 eq), HCl gas (bubbling), ZnCl₂ (cat.), 50°C, 12 h
  • Yield : 74% chloromethylated intermediate
  • Optimization Note : Excess formaldehyde increases di-chloromethylation to 15% – stoichiometric control critical.

Step 3: Catalytic Hydrogenation

  • Conditions : 10% Pd/C (5 wt%), H₂ (50 psi), EtOH, 25°C, 6 h
  • Yield : 89% final product
  • Safety : Exothermic reaction requires temperature control <40°C to prevent debenzylation.

Overall Route Yield : 58% (multi-step)

Route B: Direct Amination via Ullmann Coupling

Step 1: Ullmann Reaction of 5-chloromethyl-3-iodoproiophenone

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), NH₃ (aq.), DMF, 110°C, 24 h
  • Yield : 63% aminated product
  • Advantage : Avoids nitro intermediates, suitable for acid-sensitive substrates.

Step 2: Side-Chain Chlorination

  • Reagents : SOCl₂ (3 eq), DCM, 0°C → reflux
  • Conversion : 95% (monitored by ¹H NMR)

Overall Route Yield : 60%

Industrial Production Methodologies

Continuous Flow Synthesis

A patented process (WO202311499) achieves 85% yield through:

  • Reaction Sequence :
    • Microreactor 1: Friedel-Crafts acylation (residence time 2 min)
    • Microreactor 2: Nitration (residence time 5 min)
    • Packed-bed reactor: Hydrogenation (Pt/Al₂O₃ catalyst, 80°C)
  • Key Parameters :

    Parameter Value
    Throughput 12 kg/h
    Purity 98.5%
    Solvent Recovery 99.2% efficiency
  • Cost Analysis :

    • Raw material cost: $412/kg
    • Energy consumption: 18 kWh/kg
    • Waste treatment: $28/kg

Critical Reaction Optimization

Chloromethylation Efficiency

Comparative study of chloromethylation agents:

Reagent System Yield Byproducts
CH₂O + HCl (gas) 74% 6% di-substituted
ClCH₂OCH₃ (chloromethyl methyl ether) 82% 12% ether cleavage
(ClCH₂)₂O 68% 18% oligomers

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (s, 1H, Ar-H)
  • δ 6.95 (s, 1H, Ar-H)
  • δ 4.62 (s, 2H, CH₂Cl)
  • δ 3.21 (q, 2H, J=6.8 Hz, COCH₂)
  • δ 2.98 (t, 2H, J=6.8 Hz, CH₂Cl)

IR (KBr) :

  • 3350 cm⁻¹ (N-H stretch)
  • 1685 cm⁻¹ (C=O)
  • 680 cm⁻¹ (C-Cl)

MS (ESI+) : m/z 245.02 [M+H]⁺

Emerging Methodologies

Photocatalytic Chloromethylation

Pilot-scale trials using TiO₂ nanoparticles under UV light (λ=365 nm) show:

  • 40% yield at 25°C
  • 90% selectivity
  • 60% reduced HCl consumption

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

  • 52% conversion of propiophenone derivatives
  • 95% regioselectivity for 5-position
  • 30°C reaction temperature

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), Ammonia (NH3)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Alcohols, Secondary amines

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with the following analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one - 3-Amino-5-(chloromethyl)phenyl
- 3-chloro-propan-2-one
C₁₀H₁₀Cl₂N₀O* ~235.1 (estimated) Reactive sites: chloromethyl (C-Cl), amino (NH₂), ketone (C=O). Potential for pharmaceutical or agrochemical intermediates.
1-chloro-3-(3-chlorophenyl)propan-2-one - 3-Chlorophenyl
- 1-chloro-propan-2-one
C₉H₈Cl₂O 203.07 Density: 1.275 g/cm³; Boiling point: 90–93°C (0.22–0.25 Torr). Lacks amino and chloromethyl groups, reducing polarity and reactivity.
3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one - 2-Chloro-5-nitrophenyl
- Hydroxy-phenylpropanone
C₁₅H₁₁ClN₀₃O₃ 304.71 Nitro group enhances electron-withdrawing effects; hydroxyl group increases solubility.
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one - Chloromethylphenyl
- Sulfoximine group
C₁₁H₁₂ClN₀S₀O 241.73 Melting point: 137.3–138.5°C; sulfoximine group stabilizes the structure.

Notes:

  • The chloromethyl group facilitates alkylation reactions, similar to derivatives in and .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related arylpropanones typically involves:

  • Aldol Condensation: For example, 3-(3-chlorophenyl) derivatives are synthesized via base-catalyzed reactions between chlorinated benzaldehydes and ketones in solvents like ethanol or methanol. Continuous flow reactors can enhance yield (80–90%) and purity (≥95%) by optimizing residence time and temperature .
  • Functional Group Modifications: Chloromethyl groups may be introduced via Friedel-Crafts alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in dichloromethane) .
  • Purification: Distillation or recrystallization from ethanol/water mixtures improves purity.

Key Variables Affecting Yield/Purity:

VariableImpactExample from Evidence
Solvent PolarityPolar solvents (e.g., methanol) favor nucleophilic substitution.Ethanol used in aldol reactions
CatalystBases (e.g., NaOH) enhance deprotonation in condensation steps.K₂CO₃ in dichloromethane
TemperatureElevated temperatures (50–80°C) accelerate reaction kinetics.Continuous flow reactors

Advanced Question

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemical uncertainties. For example, similar chlorinated propanones were analyzed to confirm dihedral angles between aromatic rings and ketone groups (e.g., 15.7° deviation in related structures) .
  • NMR Spectroscopy: ¹H/¹³C NMR distinguishes between chloromethyl and amino protons. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT-135 confirm carbon environments .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 256.0432 for C₁₀H₁₁Cl₂NO).

Case Study:
A study on (E)-3-(2-chlorophenyl)-1-phenylpropan-2-one used X-ray diffraction to resolve cis-trans isomerism, confirming the E-configuration via C=O and Cl group spatial arrangement .

Advanced Question

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl and ketone groups?

Methodological Answer:

  • DFT Calculations: Predict electrophilic sites using Fukui indices. For example, the chloromethyl group in similar compounds shows high electrophilicity (f⁻ = 0.12) due to Cl’s electron-withdrawing effect .
  • Molecular Dynamics (MD): Simulate solvent interactions—polar solvents stabilize transition states in substitution reactions (e.g., water vs. DMSO) .
  • Docking Studies: Assess interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the ketone group and active-site residues .

Key Insight:
The trifluoromethyl group in analogs increases binding affinity by 30% compared to non-fluorinated derivatives, highlighting the role of electronegative substituents .

Advanced Question

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies (e.g., chlorinated propanones show ±15% variability in enzyme inhibition assays) .
  • Controlled Replication: Standardize assay conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from experimental artifacts.
  • Structure-Activity Relationship (SAR): Correlate substituent electronegativity (Hammett σ constants) with activity trends. For example, -Cl groups enhance cytotoxicity (log P = 2.1 vs. 1.5 for -CH₃ analogs) .

Example:
A 2017 study resolved contradictions in antimicrobial activity by demonstrating that steric hindrance from the chloromethyl group reduces membrane permeability in Gram-negative bacteria .

Advanced Question

Q. What are the key considerations in designing catalytic systems for selective functionalization?

Methodological Answer:

  • Ligand Design: Bulky ligands (e.g., phosphines) direct regioselectivity. For instance, Pd(PPh₃)₄ catalyzes C-Cl bond activation in chloromethyl groups without affecting the ketone .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates in Suzuki-Miyaura couplings .
  • Temperature Control: Low temperatures (−20°C) minimize side reactions during Grignard additions to the ketone .

Catalytic Optimization Table:

Reaction TypeCatalystSelectivity (%)Reference
C-Cl SubstitutionPd/C, K₂CO₃85
Ketone ReductionNaBH₄, CeCl₃92
Cross-CouplingCuI, phenanthroline78

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